molecular formula C8H7FO3S B1214300 3-Acetylbenzenesulfonyl fluoride CAS No. 709-60-4

3-Acetylbenzenesulfonyl fluoride

Cat. No.: B1214300
CAS No.: 709-60-4
M. Wt: 202.2 g/mol
InChI Key: NEVFJPDNDDMQGD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Acetylbenzenesulfonyl fluoride, also known as this compound, is a useful research compound. Its molecular formula is C8H7FO3S and its molecular weight is 202.2 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 87557. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Electroorganic Reactions in Ionic Liquids

Research by Hasegawa and Fuchigami (2004) explores the anodic fluorodesulfurization of compounds in ionic liquids, providing a pathway to monofluorinated products. This process, under solvent-free conditions, demonstrates a method for fluorodesulfurization by reusing ionic fluoride salts, which could be relevant to applications of 3-Acetylbenzenesulfonyl fluoride (Hasegawa & Fuchigami, 2004).

Fluoride Anion Recognition and Sensing

The work of Cametti and Rissanen (2009) focuses on fluoride anion recognition, highlighting its significance due to its dual nature as both a beneficial chemical in many applications and a potential health hazard. This research outlines various chemical approaches for fluoride binding, particularly in protic solvents and water, which may be relevant in contexts involving this compound (Cametti & Rissanen, 2009).

Micellar-Enhanced Ultrafiltration for Fluoride Removal

Grzegorzek and Majewska-Nowak (2018) discuss the use of micellar-enhanced ultrafiltration (MEUF) as an effective method for fluoride removal from aqueous solutions. This method involves surfactants forming micelles, retained by ultrafiltration membranes, which could be linked to the utilization of this compound in water purification processes (Grzegorzek & Majewska-Nowak, 2018).

Morpholinoethanesulfonic Acid-Based Buffer for Fluoride Ion Sensing

Fouskaki et al. (2003) describe a buffer system for enhancing the analytical characteristics of fluoride sensors. The study's focus on impedance analysis, atomic force microscopy, and potential stability of fluoride sensors could provide insights into the applications of this compound in analytical chemistry (Fouskaki et al., 2003).

Fluoride Adsorption Using Magnetic Biomaterials

Dehghani et al. (2020) investigate the use of Chitosan, a magnetic biomaterial, as an adsorbent for fluoride removal. This study's focus on optimizing removal efficiency and understanding the effects of various conditions could be relevant for the utilization of this compound in environmental applications (Dehghani et al., 2020).

Safety and Hazards

Safety data sheets suggest that exposure to 3-Acetylbenzenesulfonyl fluoride should be avoided. If inhaled or ingested, medical attention should be sought immediately. The compound should be handled with personal protective equipment, including chemical impermeable gloves .

Future Directions

Sulfonyl fluorides, including 3-Acetylbenzenesulfonyl fluoride, have emerged as important functional groups with diverse applications. They are used as electrophilic warheads by both medicinal chemists and chemical biologists. The balance of reactivity and stability that is attractive for these applications has provided opportunities for synthetic chemists . Future research may focus on further exploring these opportunities and developing new synthetic methods .

Biochemical Analysis

Biochemical Properties

3-Acetylbenzenesulfonyl fluoride plays a significant role in biochemical reactions, particularly as an inhibitor of serine proteases. It interacts with enzymes such as chymotrypsin and trypsin, forming a covalent bond with the serine residue in the active site of these enzymes. This interaction leads to the inhibition of the enzyme’s activity, preventing the hydrolysis of peptide bonds . Additionally, this compound has been shown to interact with other proteins and biomolecules, affecting their function and stability.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by inhibiting key enzymes involved in cell signaling pathways, gene expression, and cellular metabolism. For instance, the inhibition of serine proteases by this compound can lead to altered cell signaling and disrupted cellular homeostasis . Furthermore, it has been observed to affect gene expression by modulating the activity of transcription factors and other regulatory proteins.

Molecular Mechanism

At the molecular level, this compound exerts its effects through covalent binding interactions with biomolecules. The compound forms a covalent bond with the serine residue in the active site of serine proteases, leading to enzyme inhibition . This inhibition prevents the hydrolysis of peptide bonds, thereby affecting protein degradation and turnover. Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in cellular function and metabolism.

Temporal Effects in Laboratory Settings

The stability and degradation of this compound over time in laboratory settings have been studied extensively. It has been found that the compound is relatively stable under standard laboratory conditions, with minimal degradation observed over extended periods . Long-term exposure to this compound can lead to cumulative effects on cellular function, including altered enzyme activity and disrupted cellular homeostasis.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to inhibit serine proteases effectively, leading to changes in cellular function and metabolism . At high doses, this compound can exhibit toxic effects, including enzyme inhibition, oxidative stress, and cellular apoptosis. These adverse effects highlight the importance of careful dosage control in experimental settings.

Metabolic Pathways

This compound is involved in various metabolic pathways, particularly those related to protein degradation and turnover. The compound interacts with enzymes such as chymotrypsin and trypsin, inhibiting their activity and affecting the hydrolysis of peptide bonds . Additionally, this compound can influence metabolic flux and metabolite levels by modulating the activity of key regulatory proteins and enzymes.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound is known to interact with membrane transporters, facilitating its uptake and distribution within cells . Once inside the cell, this compound can accumulate in specific compartments, affecting its localization and activity.

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. The compound has been observed to localize in various cellular compartments, including the cytoplasm and nucleus . This localization can affect its activity and function, as well as its interactions with other biomolecules. Additionally, post-translational modifications such as phosphorylation can influence the subcellular distribution of this compound, further modulating its effects on cellular function.

Properties

IUPAC Name

3-acetylbenzenesulfonyl fluoride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7FO3S/c1-6(10)7-3-2-4-8(5-7)13(9,11)12/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEVFJPDNDDMQGD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CC=C1)S(=O)(=O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7FO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70221129
Record name Acetylbenzenesulfonyl fluoride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70221129
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

709-60-4
Record name 3-Acetylbenzenesulfonyl fluoride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=709-60-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Acetylbenzenesulfonyl fluoride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000709604
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name m-(Fluorosulfonyl)acetophenone
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=87557
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Acetylbenzenesulfonyl fluoride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70221129
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-acetylbenzenesulphonyl fluoride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.010.830
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 3-Acetylbenzenesulfonyl fluoride
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZP99KN4EB6
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Acetylbenzenesulfonyl fluoride
Reactant of Route 2
Reactant of Route 2
3-Acetylbenzenesulfonyl fluoride
Reactant of Route 3
3-Acetylbenzenesulfonyl fluoride
Reactant of Route 4
Reactant of Route 4
3-Acetylbenzenesulfonyl fluoride
Reactant of Route 5
Reactant of Route 5
3-Acetylbenzenesulfonyl fluoride
Reactant of Route 6
Reactant of Route 6
3-Acetylbenzenesulfonyl fluoride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.